2-Dimethylamino-4,6-dimethoxypyrimidine
Overview
Description
2-Dimethylamino-4,6-dimethoxypyrimidine is a chemical compound with the formula C6H9N3O2 . It is identified as a degradation product of sulfosulphuron in agricultural soil . It has been isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum .
Synthesis Analysis
2-Dimethylamino-4,6-dimethoxypyrimidine (ADM) can be prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents . The best conversion (87.7%) of ADH and selectivity (40.5%) toward ADM were achieved under optimized conditions .Molecular Structure Analysis
The molecular weight of 2-Dimethylamino-4,6-dimethoxypyrimidine is 155.1546 . The IUPAC Standard InChI is InChI=1S/C6H9N3O2/c1-10-4-3-5 (11-2)9-6 (7)8-4/h3H,1-2H3, (H2,7,8,9) .Scientific Research Applications
Antimicrobial Activity : Some 4,6-dimethoxy pyrimidine derivatives, including those related to 2-Dimethylamino-4,6-dimethoxypyrimidine, have shown significant antimicrobial activity against various bacterial strains, comparable to standard antibiotics like Penicillin and Erythromycin (Dişli, Mercan, & Yavuz, 2013).
Synthesis of Novel Derivatives : Research has demonstrated the utility of 2-Dimethylamino-4,6-dimethoxypyrimidine in the synthesis of novel pyrimidine derivatives, including pyrimido[4,5-d]pyrimidines and other biologically significant compounds (Prajapati & Thakur, 2005; Prajapati, Gohain, & Thakur, 2006).
Safer Synthesis Methods : A study demonstrated the synthesis of 2-amino-4,6-dimethoxypyrimidine using dimethyl carbonate as a safer alternative to conventional toxic reagents, highlighting the chemical's role in environmentally friendly synthesis methods (Xiong, Zhou, & Xiao, 2014).
Hydrogen Bonding Studies : Hydrogen bonding in 2-amino-4,6-dimethoxypyrimidine and its derivatives has been studied, contributing to our understanding of molecular interactions and crystal structures (Low, Quesada, Marchal, Melguizo, Nogueras, & Glidewell, 2002).
Photophysical Properties and Sensing Applications : Certain pyrimidine-phthalimide derivatives, which include 2-dimethylamino groups, have been synthesized and investigated for their photophysical properties and potential as colorimetric pH sensors (Yan, Meng, Li, Ge, & Lu, 2017).
Two-Photon Absorption Chromophores : 2-Dimethylamino-4,6-dimethoxypyrimidine derivatives have been used in the synthesis of two-photon absorption chromophores, demonstrating their application in photonic and optoelectronic technologies (Liu, Wang, Wu, Li, Sun, & Wang, 2010).
Safety And Hazards
2-Dimethylamino-4,6-dimethoxypyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,6-dimethoxy-N,N-dimethylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11(2)8-9-6(12-3)5-7(10-8)13-4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJYTNBYICJMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356946 | |
Record name | 2-DIMETHYLAMINO-4,6-DIMETHOXYPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylamino-4,6-dimethoxypyrimidine | |
CAS RN |
56873-65-5 | |
Record name | 2-DIMETHYLAMINO-4,6-DIMETHOXYPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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